molecular formula C10H10N2O2S B6244503 4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol CAS No. 1534132-49-4

4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol

Cat. No. B6244503
CAS RN: 1534132-49-4
M. Wt: 222.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol” is a chemical compound with the IUPAC name 4-(2-amino-1,3-thiazol-4-yl)-1,3-benzenediol . It has a molecular weight of 244.7 and is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol' involves the reaction of 2-amino-1,3-thiazole with 4-nitrobenzene-1,3-diol, followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2-amino-1,3-thiazole", "4-nitrobenzene-1,3-diol", "Sodium dithionite", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-1,3-thiazole (1.0 g) and 4-nitrobenzene-1,3-diol (1.2 g) in ethanol (20 mL) and add sodium bicarbonate (0.5 g).", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in water (10 mL) and add sodium dithionite (0.5 g).", "Step 5: Heat the mixture at reflux for 2 hours.", "Step 6: Cool the mixture and filter the precipitate.", "Step 7: Wash the precipitate with water and dry to obtain the final product." ] }

CAS RN

1534132-49-4

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.